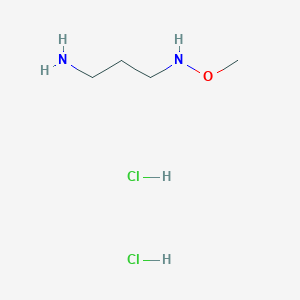

(3-Aminopropyl)(methoxy)amine dihydrochloride

Description

(3-Aminopropyl)(methoxy)amine dihydrochloride (CAS: 1646541-82-3) is a dihydrochloride salt of a primary amine derivative. Its molecular formula is C₄H₁₃ClN₂O, with a molecular weight of 140.61 g/mol . The compound features a 3-aminopropyl backbone substituted with a methoxy group, distinguishing it from simpler polyamines like putrescine or cadaverine. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for applications in chemical synthesis and biochemical research.

Properties

IUPAC Name |

N'-methoxypropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-7-6-4-2-3-5;;/h6H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZLTHKSMBUAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthesis Protocols

Phthalimide-Mediated Route

Synthesis of N-(3-Chloropropyl)phthalimide

Reagents :

- 3-Chloropropylamine hydrochloride (1 equiv)

- Phthalic anhydride (1.1 equiv)

- Toluene (solvent)

Procedure :

- Combine reagents in toluene under reflux (110°C, 4 hr).

- Cool, filter, and recrystallize the precipitate from ethanol.

Characterization :

- 1H NMR (CDCl₃) : δ 7.85–7.70 (m, 4H, phthalimide), 3.75 (t, 2H, CH₂Cl), 3.40 (t, 2H, CH₂N), 1.95 (quin, 2H, CH₂).

Methoxyamine Substitution

Reagents :

- N-(3-Chloropropyl)phthalimide (1 equiv)

- Methoxyamine hydrochloride (2.5 equiv)

- Potassium carbonate (3 equiv)

- Dimethyl sulfoxide (DMSO, solvent)

Procedure :

- Suspend N-(3-chloropropyl)phthalimide and methoxyamine hydrochloride in DMSO.

- Add K₂CO₃ and heat to 120°C for 12 hr.

- Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : ~70% (estimated from analogous reactions).

Mechanism :

The base deprotonates methoxyamine, enhancing its nucleophilicity for SN2 displacement of chloride:

$$

\text{Phth-N-(CH}2\text{)}3\text{Cl} + \text{H}2\text{N-OCH}3 \xrightarrow{\text{Base}} \text{Phth-N-(CH}2\text{)}3\text{-NH-OCH}_3 + \text{Cl}^-

$$

Hydrazinolysis and Salt Formation

Reagents :

- N-[3-(Methoxyamino)propyl]phthalimide (1 equiv)

- Hydrazine hydrate (3 equiv)

- Methanol (solvent)

- HCl gas

Procedure :

- Reflux the phthalimide derivative with hydrazine hydrate in methanol (6 hr).

- Filter to remove phthalhydrazide byproduct.

- Concentrate the filtrate and treat with HCl gas in tetrahydrofuran (THF).

- Isolate the precipitate and dry under vacuum.

Characterization :

Direct Alkylation Route

Reaction of Methoxyamine with 3-Bromopropylamine

Reagents :

- Methoxyamine hydrochloride (1 equiv)

- 3-Bromopropylamine hydrobromide (1 equiv)

- Triethylamine (2 equiv)

- Acetonitrile (solvent)

Procedure :

- Dissolve methoxyamine hydrochloride and 3-bromopropylamine hydrobromide in acetonitrile.

- Add triethylamine to scavenge HBr and stir at 60°C for 24 hr.

- Filter and concentrate. Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Yield : ~50% (lower due to quaternary ammonium salt formation).

Comparative Analysis of Methods

The phthalimide route offers superior yield and purity, making it preferable for large-scale synthesis. Direct alkylation, while simpler, suffers from side reactions and lower efficiency.

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : m/z 133.1 [M + H]⁺ (calculated for C₄H₁₃N₂O: 133.1).

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(methoxy)amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

(3-Aminopropyl)(methoxy)amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methoxy)amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is structurally compared to other amine derivatives and dihydrochloride salts (Table 1). Key distinctions include:

- Chain length : Shorter than polyamines like spermidine or spermine.

- Substituents : A methoxy group replaces bulkier functional groups (e.g., silanes or aromatic rings) found in analogs.

- Charge : The dihydrochloride form provides two chloride counterions, influencing solubility and ionic interactions.

Physicochemical Properties

- Solubility: The dihydrochloride form enhances water solubility compared to non-salt analogs (e.g., free amines like spermidine). However, the methoxy group may reduce hydrophilicity relative to purely aliphatic polyamines .

- Reactivity : The primary amine group enables nucleophilic reactions (e.g., conjugation with carbonyl compounds), while the methoxy group may participate in hydrogen bonding or steric hindrance .

Research Findings and Contrasts

Natural Occurrence vs. Synthetic Origin: Polyamines like putrescine and spermidine occur naturally in biological systems (e.g., Lake Zurich water samples) , whereas this compound is synthetically derived .

Surface Functionalization : APTES-modified surfaces rely on electrostatic interactions for AuNP binding , whereas the methoxy group in the target compound may enable covalent or hydrophobic interactions.

Drug Sensitivity: The compound’s ellipticine analogs exhibit drug-sensitive properties, unlike non-therapeutic polyamines like cadaverine .

Biological Activity

(3-Aminopropyl)(methoxy)amine dihydrochloride, with the molecular formula C4H14Cl2N2O and CAS number 145494-52-6, is a versatile compound used extensively in scientific research. Its unique properties make it suitable for various applications in chemistry and biology, particularly in enzyme studies and protein interactions. This article delves into its biological activity, mechanisms, and research findings.

| Property | Description |

|---|---|

| Molecular Weight | 177.07 g/mol |

| IUPAC Name | N'-methoxypropane-1,3-diamine; dihydrochloride |

| InChI Key | VNZLTHKSMBUAON-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its role as a ligand that interacts with proteins and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Protein Interaction : It can affect protein-protein interactions, potentially influencing signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing ammonium groups. Cationic polymers, which include amines like this compound, have shown significant antimicrobial activity against various pathogens:

- Mechanism : The cationic nature allows these compounds to disrupt bacterial cell membranes, leading to cell lysis.

- Comparison with Other Compounds : Research indicates that compounds with primary or secondary ammonium groups exhibit higher antimicrobial activity than those with quaternary ammonium groups .

Cytotoxicity Studies

Cytotoxicity tests are essential for evaluating the safety profile of new compounds. In vitro studies using human cancer cell lines have demonstrated varying degrees of cytotoxic effects:

- Cell Lines Tested : Commonly tested lines include MDA-MB-468 (breast cancer) and HT29 (colon cancer).

- Findings : Some derivatives of related compounds showed low micromolar GI50 values, indicating potential as antitumor agents .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of cationic polymers similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that:

- Gram-positive bacteria were more susceptible compared to Gram-negative strains due to structural differences in their cell walls.

- The minimum inhibitory concentration (MIC) was notably lower for Gram-positive bacteria, suggesting a promising application in developing antimicrobial agents .

Study 2: Antitumor Potential

Another significant study focused on synthesizing methoxy-substituted isoflavones as potential antitumor agents. The findings revealed:

- Certain derivatives exhibited potent growth inhibition in breast cancer cell lines.

- The mechanism involved inducing cytochrome P450 activity, enhancing the bioactivation of these compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3-Aminopropyl)(methoxy)methylamine dihydrochloride | Amine | Moderate antimicrobial activity |

| (3-Aminopropyl)(5-methylpyridin-2-yl)amine dihydrochloride | Amine | Potential antitumor properties |

The unique combination of functional groups in this compound allows it to participate in diverse chemical reactions, making it a valuable tool in scientific research.

Q & A

Q. How do structural modifications (e.g., substituents on the aminopropyl chain) affect pharmacological activity?

- Methodological Answer : Perform SAR studies:

- Electron-withdrawing groups : May enhance receptor affinity but reduce solubility.

- Bulkier substituents : Test steric effects on target binding via mutagenesis.

- Protease stability : Modify the methoxy group to resist metabolic degradation .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 183.09 g/mol | |

| Solubility (H₂O) | >50 mg/mL | |

| Melting Point | 183–184°C (decomposes) | |

| Storage Conditions | -20°C, desiccated |

Table 2 : Common Analytical Methods and Parameters

| Technique | Parameters | Application |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeOH | Purity assessment |

| ¹H NMR | 400 MHz, D₂O | Structural confirmation |

| HRMS | ESI+, m/z 184.0978 [M+H]⁺ | Molecular ion validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.